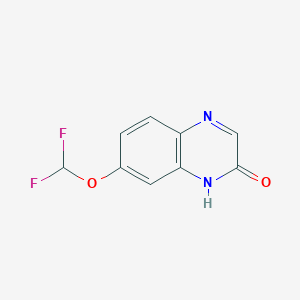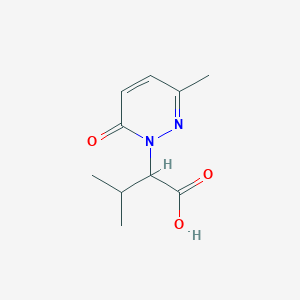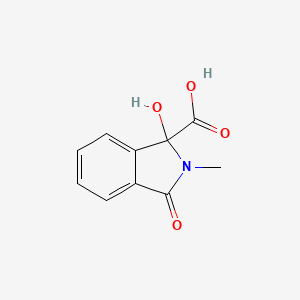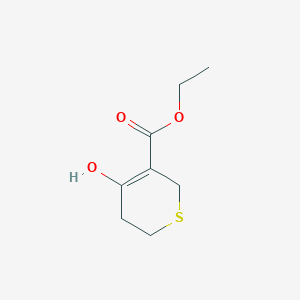
5-(Oxazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxazole and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxazol-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring-opening of oxazoline involving pyrrolidone. This method typically uses copper acetate monohydrate as a catalyst under reflux conditions in ethanol . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce more saturated pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Oxazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Oxazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-b]oxazole derivatives: These compounds share a similar structural motif and exhibit comparable biological activities.
Oxazol-5-one derivatives: These compounds also contain an oxazole ring and have been studied for their multifunctional properties.
Uniqueness
5-(Oxazol-5-yl)pyrrolidin-2-one is unique due to its combination of an oxazole and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-(1,3-oxazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10) |
InChI-Schlüssel |
PCKVPFLDIYGPRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)



![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)

![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)



![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)

